n-Dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide
Description
Properties
CAS No. |
2284-51-7 |
|---|---|
Molecular Formula |
C16H26F7NO |
Molecular Weight |
381.37 g/mol |
IUPAC Name |
N-dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide |
InChI |
InChI=1S/C16H26F7NO/c1-2-3-4-5-6-7-8-9-10-11-12-24-13(25)14(17,18)15(19,20)16(21,22)23/h2-12H2,1H3,(H,24,25) |
InChI Key |
UTGSQSVMPFAJMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Amidation via Carbodiimide-Mediated Coupling
A common method for synthesizing fluorinated amides involves activating carboxylic acids with carbodiimide reagents. In the patent CN113773323A, N,N'-carbonyldiimidazole (CDI) and imidazole hydrochloride are used to facilitate amide bond formation between a fluorinated carboxylic acid and an amine. For n-dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide, this would entail:
-
Activation of heptafluorobutanoyl chloride : Reacting 2,2,3,3,4,4,4-heptafluorobutanoyl chloride with CDI in tetrahydrofuran (THF) to form the imidazolide intermediate.
-
Nucleophilic attack by n-dodecylamine : Introducing n-dodecylamine to the activated intermediate, yielding the target amide after purification.
Key parameters include temperature control (48–56°C for optimal activation), stoichiometric ratios (1:1.05 acid-to-CDI), and solvent selection (THF or dichloromethane). The patent reports yields exceeding 75% for analogous amides under these conditions.
Direct Aminolysis of Acid Chlorides
An alternative route involves the direct reaction of heptafluorobutanoyl chloride with n-dodecylamine in the presence of a base:
Here, Rf denotes the heptafluorobutyl group. Triethylamine or pyridine is typically employed to neutralize HCl, driving the reaction to completion. This method is less labor-intensive than CDI-mediated coupling but may require stringent moisture control to prevent hydrolysis of the acid chloride.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Solvent polarity : Non-polar solvents like hexane favor slower, more controlled reactions, whereas polar aprotic solvents (e.g., THF) enhance reagent solubility and reaction rates.
-
Temperature : Elevated temperatures (50–60°C) accelerate activation steps but risk side reactions such as epimerization or decomposition. The patent CN113773323A specifies 48–56°C as optimal for CDI-mediated amidation.
Purification Techniques
Post-synthesis purification often involves:
-
Column chromatography : Silica gel columns with hexane/acetone (50:50 v/v) eluents effectively separate fluorinated amides from unreacted starting materials.
-
Recrystallization : Isopropanol or ethyl acetate recrystallization yields high-purity products (>95%), as demonstrated in analogous syntheses.
Analytical Validation and Challenges
Chemical Reactions Analysis
Types of Reactions
n-Dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the heptafluorobutanamide group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The dodecyl chain can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.
Reduction: Corresponding amines.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
n-Dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of n-Dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide is primarily related to its ability to interact with biological membranes and proteins. The dodecyl chain allows it to integrate into lipid bilayers, while the heptafluorobutanamide group can form hydrogen bonds and other interactions with protein residues. This dual functionality makes it useful in studying membrane dynamics and protein-lipid interactions .
Comparison with Similar Compounds
(a) Pyridinyl Heptafluorobutanamides
- Application: Demonstrated vapor-phase insecticidal activity against Anopheles mosquitoes, outperforming DEET in repellency assays . Key Difference: The aromatic pyridinyl group enhances bioactivity for insecticidal applications compared to aliphatic chains.
(b) Branched Alkyl Derivatives
- Application: Uranium extraction from nitric acid media. DEHFBA exhibits superior irradiation stability and extraction efficiency (distribution ratio >10 at low acidity) compared to non-fluorinated analogs like DEHBA and TBP . Key Difference: Branched alkyl chains improve radiolytic stability and metal ion coordination.
(c) Aromatic Substituted Derivatives
- N-(3-Acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide (CAS 333396-89-7): Structure: Aromatic acetylphenyl substituent. Key Difference: The acetylphenyl group introduces π-π stacking interactions, altering solubility and reactivity.
Physicochemical Properties
*logP values estimated via computational methods or experimental data.
†Predicted based on alkyl chain length.
‡Experimentally derived .
Structural and Application Contrasts
- Lipophilicity: The n-dodecyl chain in the target compound increases logP significantly (~6.5) compared to heptafluorobutanamide (logP ~1.3), enhancing membrane permeability and non-polar solvent compatibility .
- Thermal Stability: Fluorinated alkyl chains (e.g., in DEHFBA) resist degradation under irradiation, unlike non-fluorinated analogs .
- Bioactivity : Pyridinyl derivatives show insecticidal activity, while uranium extraction is unique to branched alkyl variants .
Research Findings and Industrial Relevance
- Synthesis : Heptafluorobutanamides are synthesized via acyl chloride reactions with amines, as described by Tsikolia et al. .
Biological Activity
n-Dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide (also known as DTXSID00895973) is a per- and polyfluoroalkyl substance (PFAS) that has garnered attention due to its unique chemical properties and potential biological activities. This compound is characterized by a long hydrophobic dodecyl chain and a heptafluorobutanamide moiety, which contribute to its surfactant properties and interactions with biological systems.
The molecular structure of this compound can be summarized as follows:
- Molecular Formula : C12H18F7N
- Molecular Weight : 383.26 g/mol
- CAS Number : 2284-51-7
The presence of fluorinated carbon chains enhances the stability and hydrophobicity of the molecule, making it resistant to degradation in environmental settings.
Interaction with Nuclear Receptors
Recent studies have indicated that PFAS compounds, including this compound, exhibit significant interactions with various nuclear receptors (NRs). These receptors play critical roles in regulating gene expression related to metabolism, development, and homeostasis.
Table 1: Binding Affinity of this compound to Nuclear Receptors
| Nuclear Receptor | Binding Affinity (kcal/mol) | Activity Type |
|---|---|---|
| AR | -8.55 | Antagonist |
| ER | -7.53 | Weak Binder |
| GR | -9.10 | Antagonist |
| PPARA | -41.78 | Strong Binder |
| RXRA | Not predicted | - |
These interactions suggest that this compound may disrupt normal endocrine functions by acting as an antagonist or weak binder to these receptors .
Toxicological Studies
Toxicological assessments have revealed that exposure to PFAS compounds can lead to a range of adverse health effects. A study highlighted that certain PFASs can trigger allergic responses in sensitized models. This raises concerns about the potential immunotoxicity of this compound .
Case Study: Allergic Response Induction
In a controlled study involving sensitized mice exposed to DTXSID00895973:
- Objective : To assess the immunotoxic potential of the compound.
- Method : Mice were sensitized with pentadecylcatechol prior to exposure.
- Findings : Significant allergic reactions were observed post-exposure.
This case study underscores the need for further investigation into the immunological impacts of this compound.
Environmental Impact
As a member of the PFAS family, this compound is persistent in the environment and poses risks to both human health and ecological systems. Its resistance to biodegradation means it can accumulate in soils and water bodies.
Table 2: Environmental Persistence of PFAS Compounds
| Compound | Half-Life (Years) | Bioaccumulation Potential |
|---|---|---|
| This compound | >5 | High |
| Perfluorooctanoic acid (PFOA) | 3-5 | Moderate |
| Perfluorooctane sulfonate (PFOS) | 5+ | High |
The persistence of this compound necessitates regulatory scrutiny and monitoring in environmental contexts.
Q & A
Q. What are the established synthetic routes for n-dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide, and how can reaction yields be optimized?
The compound is synthesized via amidation reactions involving fluorinated intermediates. For example, heptafluorobutanamide derivatives are typically prepared using urea or 2-aminopyridine as reagents, though reported yields are low (16–25%) . Optimization strategies include:
- Catalyst screening : Testing phase-transfer catalysts or fluorophilic reagents to enhance reactivity.
- Temperature control : Gradual heating to avoid decomposition of fluorinated intermediates.
- Purification methods : Using column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product efficiently.
Q. How can the purity and structural identity of this compound be validated experimentally?
Key analytical methods include:
- Gas Chromatography (GC) : Utilize a VF-5MS capillary column (30 m × 0.25 mm × 0.25 μm) with helium carrier gas and a temperature ramp (60°C to 270°C) to resolve fluorinated byproducts .
- Nuclear Magnetic Resonance (NMR) : Compare and NMR spectra with reference data to confirm CF and CF group environments .
- Mass Spectrometry : Validate the molecular ion peak at m/z 213.055 (CHFNO) for the heptafluorobutanamide core .
Q. What are the critical physical properties of this compound, and how do they influence laboratory handling?
Key properties include:
- Melting Point : 102–106°C (pure form), requiring storage below 25°C to prevent clumping .
- Vapor Pressure : 30.1 mmHg at 25°C, necessitating use in fume hoods to avoid inhalation .
- Hydrophobicity : High logP due to the dodecyl chain; dissolve in fluorinated solvents (e.g., perfluorooctane) for homogeneous reactions .
Advanced Research Questions
Q. How can this compound be applied in designing fluorinated polymers or semiconductors?
The dodecyl chain and heptafluorobutane group enable:
- Self-assembly : The hydrophobic perfluoroalkyl segment promotes micelle formation in aqueous systems, useful for drug delivery .
- Organic Electronics : As a side chain in naphthalene diimide derivatives, it enhances charge transport in thin-film transistors by inducing π-stacking with minimized steric hindrance .
- Polymer Crosslinking : Participate in metathesis reactions with acrylates to synthesize fluorinated elastomers (e.g., Scheme 2 in ).
Q. How can researchers resolve discrepancies in reported synthesis yields or analytical data?
Contradictions in data (e.g., low yields in vs. high-purity commercial samples ) may arise from:
Q. What methodologies assess the thermal and chemical stability of this compound under experimental conditions?
Stability studies require:
- Thermogravimetric Analysis (TGA) : Monitor decomposition above 200°C, correlating with the boiling point (predicted 105–140°C) .
- Accelerated Aging : Expose samples to UV light or humidity (40°C/75% RH) to evaluate hydrolytic stability of the amide bond .
- NMR Stability Tests : Track peak shifts in spectra after prolonged storage to detect degradation.
Methodological Tables
Table 1 : Key Analytical Parameters for GC Characterization
| Column Type | Active Phase | Dimensions | Carrier Gas | Temperature Ramp |
|---|---|---|---|---|
| Capillary | VF-5MS | 30 m × 0.25 mm × 0.25 μm | He | 60°C → 270°C (5°C/min) |
| Property | Value | Method |
|---|---|---|
| Melting Point | 102–106°C | DSC |
| Vapor Pressure | 30.1 mmHg (25°C) | ASTM E1194 |
| Flash Point | 17.3°C | Closed-cup tester |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
